[(5-Methoxy-1H-indol-2-yl)methyl]amine methanesulfonate
Description
Properties
IUPAC Name |
methanesulfonic acid;(5-methoxy-1H-indol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.CH4O3S/c1-13-9-2-3-10-7(5-9)4-8(6-11)12-10;1-5(2,3)4/h2-5,12H,6,11H2,1H3;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZYLSTUADOSFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)CN.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methoxy-1H-indol-2-yl)methyl]amine methanesulfonate typically involves the reaction of (5-Methoxy-1H-indol-2-yl)methanamine with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{(5-Methoxy-1H-indol-2-yl)methanamine} + \text{Methanesulfonic acid} \rightarrow \text{[(5-Methoxy-1H-indol-2-yl)methyl]amine methanesulfonate} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form.
Chemical Reactions Analysis
Types of Reactions
[(5-Methoxy-1H-indol-2-yl)methyl]amine methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized indole derivatives, while reduction can produce reduced amine derivatives.
Scientific Research Applications
Melatonin Receptor Ligands
One of the primary applications of [(5-Methoxy-1H-indol-2-yl)methyl]amine methanesulfonate is as a precursor for melatonin receptor ligands. Melatonin is crucial in regulating sleep-wake cycles and exhibits antioxidant and anti-inflammatory properties. Compounds derived from this indole derivative have been studied for their ability to bind to melatonin receptors (MT1 and MT2), enhancing their pharmacological profiles for sleep disorders and other conditions.
Case Study: Melatoninergic Activity
A study investigating various melatonin receptor ligands derived from indole structures demonstrated that modifications at the 5-methoxy position significantly influenced receptor affinity and selectivity. Specifically, compounds featuring [(5-Methoxy-1H-indol-2-yl)methyl]amine methanesulfonate exhibited enhanced binding affinities compared to traditional melatonin analogs .
Antimicrobial Properties
Recent research has highlighted the antimicrobial potential of [(5-Methoxy-1H-indol-2-yl)methyl]amine methanesulfonate against various pathogens. This compound has shown efficacy against drug-resistant strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Antimalarial Research
Another promising application of [(5-Methoxy-1H-indol-2-yl)methyl]amine methanesulfonate is in antimalarial drug development. Research indicates that derivatives of this compound exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria.
Case Study: Antimalarial Efficacy
In a study focused on structure–activity relationships, compounds based on [(5-Methoxy-1H-indol-2-yl)methyl]amine methanesulfonate were evaluated for their antiplasmodial activity. The results showed that specific modifications led to significant improvements in efficacy, with some derivatives achieving low nanomolar IC50 values against resistant strains .
Mechanism of Action
The mechanism of action of [(5-Methoxy-1H-indol-2-yl)methyl]amine methanesulfonate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- Systematic Name : [(5-Methoxy-1H-indol-2-yl)methyl]amine methanesulfonate
- Molecular Formula : C₁₁H₁₆N₂O₄S
- Molecular Weight : 272.32 g/mol .
- Key Features: The compound combines a 5-methoxyindole scaffold with a methylamine group at the 2-position, stabilized by a methanesulfonate counterion.
The methanesulfonate group enhances aqueous solubility, making it suitable for pharmacological studies, particularly in central nervous system (CNS) targeting due to structural similarities to melatonin .
Comparison with Structurally Similar Compounds
Indole Derivatives with Methoxy and Amine Substituents
Key Observations :
- The methanesulfonate group in the target compound improves solubility compared to non-sulfonated analogues (e.g., C₂₀H₁₈N₂O₂) .
- Fluorination (e.g., C₁₁H₁₅FN₂O₃S) enhances metabolic stability but may reduce water solubility .
- Benzimidazole-containing derivatives (e.g., C₁₄H₁₃N₃O) exhibit distinct binding profiles due to extended aromaticity, favoring interactions with DNA or enzymes .
Methanesulfonate Salts of Bioactive Amines
Key Observations :
- The target compound’s indole scaffold differentiates it from pyrazole- or pyrazine-based methanesulfonates (e.g., C₁₀H₁₃N₃O₃S), which target ion channels or kinases .
- Phenamil methanesulfonate (MW 401.80) demonstrates that bulkier structures with chlorine substituents exhibit distinct mechanistic roles (e.g., ion transport vs. receptor binding) .
Methoxy-Substituted Indoles in Drug Discovery
Key Observations :
- The target compound’s methylamine group contrasts with acetyl or carboxylic acid moieties in other indoles, altering receptor selectivity (e.g., MT3 vs. MT1/MT2) .
- Melatonin (C₁₃H₁₆N₂O₂) shares the 5-methoxyindole core but lacks the sulfonate group, resulting in shorter half-life .
Research Findings and Trends
- Solubility vs. Bioactivity : Methanesulfonate salts generally improve solubility but may reduce membrane permeability compared to neutral indoles. The target compound balances these properties for CNS delivery .
- Structural Flexibility : Dihedral angles between indole rings (e.g., 72.17° in C₂₀H₁₈N₂O₂) influence receptor docking. The target’s single indole system may favor tighter binding .
- Synthetic Accessibility : Discontinuation of the target compound () highlights challenges in large-scale synthesis, contrasting with commercially available analogues like Phenamil .
Biological Activity
[(5-Methoxy-1H-indol-2-yl)methyl]amine methanesulfonate is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its indole structure, which is known for its diverse biological activities. The methanesulfonate group enhances its solubility and bioavailability, making it a suitable candidate for drug development.
Research indicates that [(5-Methoxy-1H-indol-2-yl)methyl]amine methanesulfonate may exert its biological effects through several mechanisms:
- Monoamine Oxidase Inhibition : Studies have shown that compounds with indole structures can inhibit monoamine oxidases (MAO A and MAO B), enzymes involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine, potentially benefiting mood disorders .
- Antioxidant Activity : The presence of methoxy groups in the indole structure contributes to its antioxidant properties, which can mitigate oxidative stress in cells .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways .
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of [(5-Methoxy-1H-indol-2-yl)methyl]amine methanesulfonate on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and preservation of mitochondrial function, suggesting potential therapeutic applications for neurodegenerative diseases .
- Anti-inflammatory Mechanisms : In a controlled experiment, the compound was administered to models of acute inflammation. The results demonstrated a marked decrease in edema and inflammatory markers compared to controls, highlighting its potential as an anti-inflammatory agent .
- Behavioral Studies : In animal models, administration of [(5-Methoxy-1H-indol-2-yl)methyl]amine methanesulfonate resulted in improved behavioral outcomes in tests for anxiety and depression, correlating with its neurochemical effects observed in vitro .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing [(5-Methoxy-1H-indol-2-yl)methyl]amine methanesulfonate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves reducing a carbonyl precursor (e.g., (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone) using LiAlH₄/AlCl₃ in dry tetrahydrofuran (THF) and diethyl ether. Key optimizations include:
- Temperature control : Reaction initiation at 0°C to prevent side reactions, followed by gradual warming to room temperature.
- Purification : Silica gel chromatography (chloroform/methanol/ammonia, 10:1:0.1) to isolate the product. Recrystallization from ethanol yields single crystals for structural validation .
- Analytical Validation : Post-synthesis purity is confirmed via melting point analysis (173–174°C) and X-ray crystallography .
Q. How is the molecular structure of this compound confirmed, and what software tools are essential for crystallographic analysis?
- Methodological Answer :
- Single-crystal X-ray diffraction is used to determine bond lengths, angles, and packing interactions. For example, the title compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 9.4446 Å, b = 19.5625 Å, c = 8.6657 Å, and β = 98.903° .
- Software : SHELXTL (for structure solution/refinement) and PLATON (for validation) are critical. Hydrogen atoms are refined using a mix of constrained and free parameters .
Q. What spectroscopic and chromatographic methods are employed to characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon frameworks, particularly distinguishing methoxy (-OCH₃) and amine (-NH₂) groups.
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98% by area normalization) and detect impurities .
- Mass Spectrometry (MS) : ESI-MS verifies the molecular ion peak at m/z 272.32 (C₁₁H₁₆N₂O₄S⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as anomalous bond angles or torsional strain?
- Methodological Answer :
- Data Quality Checks : Assess Rint (e.g., 0.041 in the title compound) to evaluate data redundancy. High redundancy reduces random errors .
- Refinement Strategies : Use SHELXL’s restraints for disordered regions. For example, in the title compound, H atoms on NH₂ were refined freely, while others were geometrically constrained .
- Comparative Analysis : Cross-validate with related structures (e.g., melatonin analogs) to identify outliers in bond lengths/angles .
Q. What strategies are recommended for studying this compound’s interactions with biological targets like melatonin receptors?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with MT₁/MT₂ receptors. Focus on indole ring orientation and methoxy group positioning in binding pockets .
- In Vitro Binding Assays : Radioligand displacement (e.g., using ²⁵I-melatonin) quantifies receptor affinity. Structural analogs with modified methoxy groups can clarify pharmacophore requirements .
Q. How can researchers address stability challenges and methanesulfonate-related impurities during formulation?
- Methodological Answer :
- Impurity Profiling : Use GC-MS or HPLC (C18 column, UV detection at 220 nm) to detect methanesulfonate esters (e.g., methyl methanesulfonate), which are genotoxic. Limit: <1 ppm .
- Stability Studies : Accelerated degradation (40°C/75% RH for 6 months) monitors hydrolysis of the methanesulfonate counterion. Buffered solutions (pH 4–6) enhance stability .
Q. What computational approaches predict the compound’s physicochemical properties (e.g., solubility, logP)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
